molecular formula C9H13N5 B2887719 N-(3-methylphenyl)imidodicarbonimidic diamide CAS No. 46338-88-9

N-(3-methylphenyl)imidodicarbonimidic diamide

Katalognummer: B2887719
CAS-Nummer: 46338-88-9
Molekulargewicht: 191.238
InChI-Schlüssel: CFHPNABTZSOBQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structurally, it belongs to the imidodicarbonimidic diamide family, which features two guanidine moieties linked by a central nitrogen atom. This compound is analogous to well-studied antidiabetic agents like metformin and phenformin but differs in its aryl substitution pattern. Its structural uniqueness lies in the 3-methylphenyl group, which influences electronic properties, solubility, and biological interactions compared to other derivatives .

Eigenschaften

IUPAC Name

1-(diaminomethylidene)-2-(3-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-6-3-2-4-7(5-6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHPNABTZSOBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)imidodicarbonimidic diamide typically involves the reaction of 3-methylphenyl isocyanate with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-methylphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3-methylphenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-methylphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variations

N-(2-Methylphenyl)imidodicarbonimidic Diamide (1-(o-Tolyl)biguanide)
  • Structure : Ortho-methylphenyl substitution (CAS 93-69-6).
  • Molecular Weight : 191.23 g/mol .
  • Melting Point : 145.0°C .
  • Solubility: Slightly soluble in water; very soluble in ethanol and trifluoroacetic acid .
  • Applications : Used as a ligand in vanadyl complexes (e.g., [VOL₂]·xH₂O) .
N-(4-Methylphenyl) Derivatives

Functional Group Variations

N-(4-Nitrophenyl)imidodicarbonimidic Diamide
  • Structure : 4-Nitrophenyl substituent.
  • Melting Point : 145.5–148.7°C .
N-(4-Fluorophenyl)imidodicarbonimidic Diamide
  • Structure : 4-Fluorophenyl substituent.
  • Melting Point : 207.5–209.2°C .
  • Electronic Effects : Fluorine’s electronegativity may improve metabolic stability and membrane permeability.
  • Comparison : The higher melting point compared to the nitro derivative suggests stronger intermolecular forces (e.g., hydrogen bonding) .

Pharmacologically Active Derivatives

Metformin (N,N-Dimethylimidodicarbonimidic Diamide)
  • Structure : N,N-dimethyl substitution.
  • Molecular Weight : 165.62 g/mol (free base).
  • Applications : First-line antidiabetic drug; improves insulin sensitivity.
  • Key Difference : Dimethyl groups enhance solubility and reduce protein binding compared to aryl-substituted analogs, contributing to its oral bioavailability .
Phenformin (N-(2-Phenylethyl)imidodicarbonimidic Diamide)
  • Structure : Phenethyl substituent.
  • Molecular Weight : 205.26 g/mol .
  • Applications : Former antidiabetic agent (withdrawn due to lactic acidosis risk).
  • Comparison : The phenethyl group increases lipophilicity, enhancing tissue penetration but also mitochondrial toxicity .
Chlorhexidine (Bisbiguanide with 4-Chlorophenyl Groups)
  • Structure : Two 4-chlorophenyl groups linked via a hexane chain.
  • Applications : Broad-spectrum antimicrobial agent.
  • Key Difference: The bisbiguanide structure and chlorophenyl groups enable strong interactions with microbial membranes, a mechanism absent in monosubstituted biguanides .

Salt and Prodrug Modifications

Metformin Butyrate
  • Structure : Butyric acid salt of metformin.
  • Melting Point : 162°C .
  • Advantages : Improved solubility and reduced hygroscopicity compared to metformin hydrochloride, enhancing formulation stability .
Schiff Base Derivatives (e.g., HL1 and HL2)
  • Structure : N,N-dimethyl-N′-[(Z)-(nitrophenyl)methylidene] derivatives.
  • Applications : Exhibit antidiabetic (alpha-amylase inhibition) and cytotoxic activity against A549 lung cancer cells .

Biologische Aktivität

N-(3-Methylphenyl)imidodicarbonimidic diamide, commonly referred to as a biguanide derivative, has garnered attention in recent research for its potential biological activities, particularly in the realm of cancer therapy and metabolic regulation. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C9_9H13_{13}N5_5
  • Molecular Weight : 191.24 g/mol
  • CAS Number : 1001439-91-3

This compound functions primarily through its interaction with key metabolic pathways. It has been shown to inhibit hypoxia-inducible factor 1 (HIF-1) and the unfolded protein response (UPR), both of which are critical in cancer cell survival and proliferation under stress conditions such as hypoxia and nutrient deprivation .

Antitumor Activity

Research indicates that derivatives of biguanides, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to suppress HIF-1-mediated transcriptional activation, leading to reduced expression of vascular endothelial growth factor (VEGF), a key player in tumor angiogenesis .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.8
PC-3 (Prostate Cancer)8.4

Case Studies

  • Study on Selective Antitumor Agents :
    A pivotal study evaluated the structural optimization of biguanide derivatives, including this compound, revealing enhanced inhibitory effects on HIF-1 and UPR activation compared to traditional agents like phenformin. The study concluded that modifications on the phenyl ring significantly impacted biological activity, making this compound a promising candidate for further development in cancer therapy .
  • Antiangiogenic Effects :
    In a chick chorioallantoic membrane assay, this compound exhibited notable antiangiogenic effects, suggesting its potential application in inhibiting tumor growth through vascular disruption .

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. While initial findings indicate low toxicity at therapeutic doses, further investigations are required to comprehensively evaluate its long-term effects and safety in clinical settings .

Q & A

Q. What are the validated synthetic routes and characterization techniques for N-(3-methylphenyl)imidodicarbonimidic diamide?

Synthesis typically involves condensation reactions between substituted phenylguanidines and cyanoguanidine derivatives under controlled pH and temperature. Characterization requires multi-modal analysis:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positioning and purity .
  • High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (≥95% by area normalization) .
  • Mass spectrometry (MS) for molecular weight verification (expected ~191.23 g/mol for the base compound) .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm) using a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) at 1.0 mL/min. Detection at 235 nm ensures sensitivity (LOQ: 0.1 µg/mL) . For plasma samples, protein precipitation with acetonitrile (3:1 v/v) is effective .

Q. What biochemical mechanisms are associated with imidodicarbonimidic diamide derivatives?

Structural analogs like phenformin (N-(2-phenylethyl)imidodicarbonimidic diamide) inhibit HMGB1-mediated inflammation (Ki ~1.5 µM) by blocking HMGB1’s disulfide form . Derivatives also act as indoleamine 2,3-dioxygenase (IDO) inhibitors (Ki = 1.5 ± 2 µM), competitively binding to the heme active site .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Substituent modifications : Electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhance IDO inhibition by 30–50% compared to methyl groups .
  • Alkyl chain variations : Ethyl or propyl spacers between the phenyl and diamide groups improve solubility and bioavailability (logP reduction from 2.1 to 1.4) .
  • Computational modeling : Docking studies (AutoDock Vina) and MD simulations (AMBER) predict binding affinities to HMGB1 or IDO .

Q. How to resolve contradictions in reported inhibitory constants (Ki) for imidodicarbonimidic diamides?

Discrepancies (e.g., Ki = 1.5 µM vs. 2 µM) may arise from:

  • Assay conditions : Variations in pH (6.8 vs. 7.4) or reducing agents (e.g., DTT) alter heme iron redox states in IDO assays .
  • Protein source : Recombinant vs. native IDO exhibits differing kinetic parameters .
  • Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. enzymatic activity assays) .

Q. What degradation pathways occur under forced stress conditions, and how are metabolites identified?

  • Acidic hydrolysis : Forms 3-methylaniline and cyanoguanidine (confirmed by LC-QTOF-MS) .
  • Oxidative degradation : Produces N-oxides (m/z +16) under H₂O₂ exposure .
  • Photodegradation : UV light (254 nm) generates phenyl radical intermediates (EPR-trapped with DMPO) .

Q. What strategies improve the stability of polymeric imidodicarbonimidic diamide derivatives?

  • Backbone modification : Polyaminopropyl biguanide (PAPB) derivatives with C3 spacers exhibit enhanced thermal stability (decomposition >200°C vs. 145°C for monomers) .
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) prevents hydrolysis during storage .

Q. How does cross-species variation affect pharmacokinetic profiling?

  • Rodent vs. human liver microsomes : Higher CYP3A4-mediated N-demethylation in humans reduces t½ from 4.2 hr (mouse) to 2.8 hr (human) .
  • Tissue distribution : Phenformin analogs show 3-fold higher accumulation in pancreatic β-cells vs. hepatocytes due to OCT1 transporter affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.